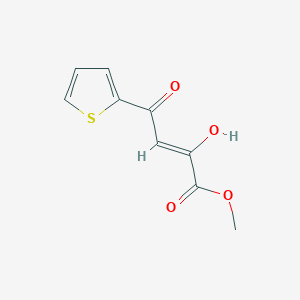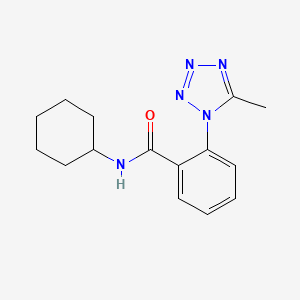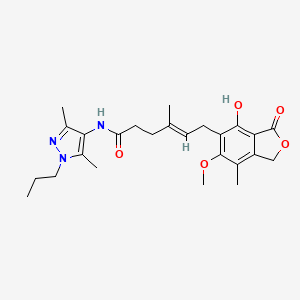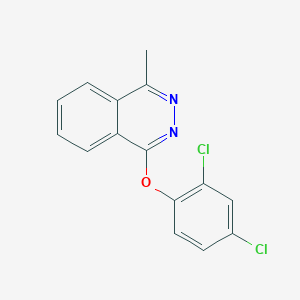![molecular formula C16H15N5O2 B15102037 (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B15102037.png)
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features a morpholine ring substituted with a phenyl group and a tetrazolo[1,5-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazolo[1,5-a]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The phenylmorpholine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antimetabolite properties.
Triazolo[1,5-a]pyridines: Studied for their kinase inhibitory activities.
Imidazo[1,5-a]pyridines: Used in the development of antimicrobial and antineoplastic agents.
Uniqueness
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is unique due to its combination of a morpholine ring with a tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H15N5O2 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2-phenylmorpholin-4-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C16H15N5O2/c22-16(13-6-7-15-17-18-19-21(15)10-13)20-8-9-23-14(11-20)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Clé InChI |
XUXOSMOZWUAFFA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101955.png)
![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline](/img/structure/B15101959.png)
![ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B15101964.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide](/img/structure/B15101974.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B15101996.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B15102005.png)

![(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15102018.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide](/img/structure/B15102030.png)
![N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15102034.png)
